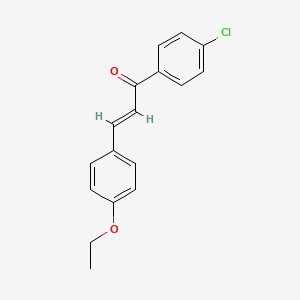![molecular formula C30H18O12 B6328543 5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid CAS No. 1228047-99-1](/img/structure/B6328543.png)
5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid: is a complex organic compound with a highly aromatic structure It is characterized by multiple carboxylic acid groups attached to a central benzene ring, which is further substituted with phenyl groups that also contain carboxylic acid functionalities
作用機序
Target of Action
It’s known that the compound is used as a monomer in the synthesis of metal-organic frameworks (mofs) such as utsa-20 and ctgu-10 . MOFs are porous materials that have a wide range of applications, including gas storage, separation, and catalysis .
Mode of Action
The compound interacts with its targets by forming a highly porous NbO type metal–organic framework . This framework is constructed from an elaborately designed tetratopic ligand
Biochemical Pathways
Given its role in the formation of mofs, it can be inferred that it plays a crucial role in the synthesis and structural stability of these frameworks .
Result of Action
The primary result of the compound’s action is the formation of a novel NbO type microporous metal–organic framework . This framework exhibits high permanent porosity, making it a promising material for both methane storage and carbon dioxide capture at room temperature .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the solvothermal synthesis of the MOF involves specific temperature and pressure conditions . Additionally, the compound’s storage conditions can also impact its stability and effectiveness .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of benzene derivatives with carboxylic acid groups under controlled conditions. The process may include steps such as Friedel-Crafts acylation, followed by oxidation and carboxylation reactions to introduce the carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and specific reaction conditions to ensure high yield and purity. The use of solvents like dimethylformamide (DMF) and controlled temperature and pressure conditions are crucial for the successful synthesis of this compound .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid groups may be further oxidized to form anhydrides or other derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.
Major Products:
Oxidation: Formation of anhydrides or ketones.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Introduction of halogen or other functional groups on the aromatic rings.
科学的研究の応用
Chemistry: The compound is used in the synthesis of metal-organic frameworks (MOFs) due to its multiple carboxylic acid groups, which can coordinate with metal ions to form stable structures .
Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may be explored for potential use in drug delivery systems or as building blocks for biologically active molecules .
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and resins, due to its aromatic structure and multiple functional groups .
類似化合物との比較
[1,1’4’,1’‘]Terphenyl-3,3’‘,5,5’'-tetracarboxylic acid: Similar in structure but with different substitution patterns on the aromatic rings.
1,3,5-Tris(3’,5’-dicarboxy[1,1’-biphenyl]-4-yl)benzene: Another compound with multiple carboxylic acid groups and a central benzene ring.
Uniqueness: 5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is unique due to its specific arrangement of carboxylic acid groups and phenyl substituents, which provide distinct coordination properties and potential for forming highly stable metal-organic frameworks .
特性
IUPAC Name |
5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O12/c31-25(32)19-4-16(5-20(10-19)26(33)34)13-1-14(17-6-21(27(35)36)11-22(7-17)28(37)38)3-15(2-13)18-8-23(29(39)40)12-24(9-18)30(41)42/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBJLRXVXCABNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720412 |
Source


|
| Record name | 5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228047-98-0 |
Source


|
| Record name | 5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Benzyloxy)phenyl]piperazine](/img/structure/B6328486.png)










![4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B6328563.png)

